1-(2-Aminoethyl)-4-ethylcycloheptan-1-ol

Description

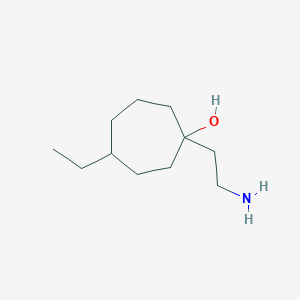

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

1-(2-aminoethyl)-4-ethylcycloheptan-1-ol |

InChI |

InChI=1S/C11H23NO/c1-2-10-4-3-6-11(13,7-5-10)8-9-12/h10,13H,2-9,12H2,1H3 |

InChI Key |

GNOIWSGIRHEEDP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC(CC1)(CCN)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control for 1 2 Aminoethyl 4 Ethylcycloheptan 1 Ol

Retrosynthetic Analysis of 1-(2-Aminoethyl)-4-ethylcycloheptan-1-ol

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available starting materials. icj-e.orgresearchgate.net This process involves breaking bonds and converting functional groups to reveal potential synthetic pathways in reverse. amazonaws.com

The primary retrosynthetic disconnection for this compound targets the carbon-carbon bond adjacent to the tertiary alcohol. This is a classic Grignard-type disconnection. numberanalytics.com This break reveals two key synthons: a nucleophilic "2-aminoethyl" synthon and an electrophilic "4-ethylcycloheptanone" synthon.

Disconnection 1 (C-C Bond): The bond between the cycloheptane (B1346806) ring (C1) and the aminoethyl side chain is disconnected. This is justified by the reliability of nucleophilic addition of an organometallic reagent to a ketone. The target molecule is thus simplified to 4-ethylcycloheptanone (1) and a two-carbon nucleophile.

Functional Group Interconversion (FGI): The primary amine in the "2-aminoethyl" synthon is incompatible with highly reactive organometallic reagents. Therefore, a functional group interconversion is necessary. The amino group can be masked as a more stable precursor, such as a nitrile (-CN) or a protected amine. Using a nitrile leads to the synthetic equivalent of a -CH₂CH₂NH₂ anion, which can be represented by lithiated acetonitrile (B52724). Alternatively, a protected aminoethyl halide, such as N-protected 2-bromoethylamine (B90993), could be used to form a Grignard reagent.

Advanced Synthetic Pathways to Access the this compound Core

Based on the retrosynthetic analysis, a primary synthetic route involves the nucleophilic addition of a two-carbon unit to 4-ethylcycloheptanone. One of the most effective methods utilizes an organolithium reagent derived from acetonitrile.

Pathway 1: Synthesis via Nitrile Addition

Preparation of 4-ethylcycloheptanone (1): The synthesis begins with the formation of the key ketone intermediate. This can be achieved through various established methods, such as the ethylation of a cycloheptanone (B156872) enolate.

Nucleophilic Addition of Acetonitrile: Acetonitrile is deprotonated using a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) to form a reactive nucleophile. This anion is then added to 4-ethylcycloheptanone (1). An aqueous workup follows, which protonates the intermediate alkoxide and hydrolyzes the imine formed from the nitrile, yielding a β-ketonitrile. However, a more direct approach to the amino alcohol involves the direct addition of the lithiated acetonitrile to the ketone, followed by reduction.

Reduction of the Nitrile: The resulting intermediate, a β-hydroxynitrile, is then subjected to reduction. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is required to convert the nitrile group directly to a primary amine, which also ensures the hydroxyl group remains.

An alternative pathway could involve a Grignard reagent with a protected amine.

Pathway 2: Synthesis via Grignard Reagent with Protected Amine

Preparation of the Grignard Reagent: A starting material like 2-bromoethylamine is first protected, for example, with a Boc (tert-butyloxycarbonyl) group. The resulting N-Boc-2-bromoethylamine is then reacted with magnesium metal in an ether solvent to form the corresponding Grignard reagent.

Grignard Reaction: This organomagnesium compound is then added to 4-ethylcycloheptanone (1). The reaction forms the carbon-carbon bond and, after acidic workup, yields the protected tertiary amino alcohol.

Deprotection: The final step is the removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl), to reveal the primary amine and yield the target molecule.

Stereoselective Synthesis Approaches for this compound Isomers

The target molecule contains at least one stereocenter at the C1 position (the carbon bearing the hydroxyl and aminoethyl groups). The C4 position (bearing the ethyl group) is also a stereocenter, meaning the molecule can exist as multiple diastereomers and enantiomers. Achieving stereocontrol during the key nucleophilic addition step is a critical aspect of advanced synthesis.

Substrate Control: The existing stereocenter at C4 can influence the facial selectivity of the incoming nucleophile's attack on the carbonyl group of 4-ethylcycloheptanone. The large, flexible seven-membered ring can adopt various conformations, but certain low-energy conformations may preferentially expose one face of the carbonyl to nucleophilic attack, leading to a modest diastereomeric excess of one isomer. This approach is often the simplest but may offer limited selectivity.

Chiral Catalysis: A more modern and efficient approach involves the use of a chiral catalyst. For instance, a chiral ligand complexed with a metal (e.g., zinc, titanium, or copper) can coordinate to the ketone and the incoming nucleophile, creating a chiral environment that forces the reaction to proceed with high enantioselectivity. nih.gov Asymmetric synthesis using Grignard reagents in the presence of chiral catalysts can form alcohols with high enantioselectivity. numberanalytics.com Several protocols have been developed for the enantioselective assembly of cycloheptane derivatives. acs.orgnih.gov

The choice of method depends on the desired stereochemical purity of the final product. For producing a specific stereoisomer, a chiral catalytic approach is often preferred for its efficiency and atom economy.

Optimization of Reaction Conditions for this compound Production

Optimizing the key bond-forming step—the nucleophilic addition to 4-ethylcycloheptanone—is crucial for maximizing the yield and purity of the product. numberanalytics.com Several parameters can be adjusted, particularly for a Grignard or organolithium reaction. numberanalytics.commit.edu

Temperature: These reactions are highly exothermic. Low temperatures (e.g., -78 °C to 0 °C) are typically required to prevent side reactions, such as enolization of the ketone, and to improve selectivity. mit.edu

Solvent: The choice of solvent is critical. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are standard for Grignard and organolithium reactions as they solvate the metal center, enhancing reactivity.

Reagent Stoichiometry: Using a slight excess of the organometallic reagent (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion. numberanalytics.com However, a large excess can lead to more side products and complicates purification.

Rate of Addition: Slow, dropwise addition of the ketone to the nucleophile (or vice versa, known as inverse addition) can help maintain a low reaction temperature and minimize side reactions.

Lewis Acids: The addition of a Lewis acid (e.g., CeCl₃, the Luche reduction conditions) can sometimes enhance the 1,2-addition to the carbonyl group and suppress competing pathways like enolization, thereby increasing the yield of the desired tertiary alcohol.

The following table illustrates a hypothetical optimization study for the addition of lithiated N-silylated 2-aminoethane to 4-ethylcycloheptanone.

| Entry | Solvent | Temperature (°C) | Equivalents of Nucleophile | Yield (%) |

|---|---|---|---|---|

| 1 | Diethyl Ether | 0 | 1.1 | 55 |

| 2 | THF | 0 | 1.1 | 62 |

| 3 | THF | -40 | 1.1 | 75 |

| 4 | THF | -78 | 1.1 | 86 |

| 5 | THF | -78 | 1.5 | 89 |

| 6 | THF / CeCl₃ | -78 | 1.1 | 92 |

This data is representative of typical optimization trends for nucleophilic additions to ketones.

Chemical Derivatization Strategies for this compound

The presence of two distinct functional groups—a primary amine and a tertiary alcohol—makes this compound a versatile scaffold for chemical derivatization. libretexts.org These modifications can be used to generate libraries of related compounds for further research.

Derivatization of the Primary Amine:

Acylation: The amine can readily react with acyl chlorides or anhydrides in the presence of a base to form amides. For example, reaction with acetyl chloride would yield the corresponding N-acetyl derivative.

Alkylation: The amine can be alkylated using alkyl halides to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamides.

Reductive Amination: The amine can react with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Derivatization of the Tertiary Alcohol:

Esterification: While sterically hindered, the tertiary alcohol can be converted to an ester using a highly reactive acylating agent and a suitable catalyst.

Ether Formation: Formation of an ether from a tertiary alcohol is challenging but can be achieved under specific conditions, for example, through a Williamson ether synthesis using a strong base to form the alkoxide first.

Silylation: The hydroxyl group can be protected or derivatized by reacting it with a silyl (B83357) halide, such as trimethylsilyl (B98337) chloride (TMSCl), to form a silyl ether. libretexts.org

The following table summarizes potential derivatization reactions.

| Functional Group | Reaction Type | Reagent | Resulting Functional Group |

|---|---|---|---|

| Primary Amine | Acylation | Acetyl Chloride / Base | Amide |

| Primary Amine | Sulfonylation | Tosyl Chloride / Base | Sulfonamide |

| Primary Amine | Alkylation | Methyl Iodide / Base | Secondary/Tertiary Amine |

| Tertiary Alcohol | Silylation | TMSCl / Base | Silyl Ether |

| Tertiary Alcohol | Esterification | Acetic Anhydride / DMAP | Ester |

These derivatization strategies highlight the compound's utility as a building block for creating a diverse range of new chemical entities. acs.orgnih.gov

Analytical Spectroscopic Characterization and Purity Assessment of 1 2 Aminoethyl 4 Ethylcycloheptan 1 Ol

Advanced Spectroscopic Techniques for Structural Elucidation of 1-(2-Aminoethyl)-4-ethylcycloheptan-1-ol

The precise molecular structure of this compound can be determined through the synergistic use of several advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. jchps.com For this compound, both ¹H and ¹³C NMR spectroscopy would provide detailed information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the ethyl group, the cycloheptane (B1346806) ring, and the aminoethyl side chain. The chemical shifts, multiplicities (splitting patterns), and integration values would be key to assigning each signal to its corresponding proton.

| Hypothetical ¹H NMR Data for this compound | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 0.88 | Triplet | 3H | -CH₂CH ₃ |

| 1.25-1.70 | Multiplet | 13H | Cycloheptane ring protons, -CH ₂CH₃ |

| 2.85 | Triplet | 2H | -CH ₂NH₂ |

| 2.98 | Triplet | 2H | -C(OH)CH ₂- |

| 3.50 (broad) | Singlet | 3H | -OH , -NH ₂ |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule.

| Hypothetical ¹³C NMR Data for this compound | |

| Chemical Shift (δ, ppm) | Assignment |

| 12.1 | -CH₂C H₃ |

| 23.5, 29.8, 33.4, 38.7, 41.5 | Cycloheptane ring carbons, -C H₂CH₃ |

| 39.2 | -C H₂NH₂ |

| 45.6 | -C(OH)C H₂- |

| 75.3 | C -OH |

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the compound and its fragments, which helps in determining the molecular weight and deducing the structure. numberanalytics.com For this compound (molar mass: 185.31 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

| Hypothetical Mass Spectrometry Data for this compound | |

| m/z | Assignment |

| 186.1858 | [M+H]⁺ (Molecular ion peak) |

| 168.1752 | [M-NH₃]⁺ |

| 155.1647 | [M-CH₂NH₂]⁺ |

| 127.1487 | [M-C₂H₅, -H₂O]⁺ |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. researchgate.net

| Hypothetical IR Spectroscopy Data for this compound | |

| Frequency (cm⁻¹) | Functional Group Assignment |

| 3350-3200 (broad) | O-H stretch (alcohol), N-H stretch (amine) |

| 2950-2850 | C-H stretch (alkane) |

| 1590 | N-H bend (amine) |

| 1150 | C-O stretch (tertiary alcohol) |

| 1050 | C-N stretch (amine) |

Chromatographic Methods for Purification and Purity Analysis of this compound

Chromatographic techniques are essential for the separation and purification of the target compound from reaction mixtures and for assessing its purity. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both purification (preparative HPLC) and purity analysis (analytical HPLC). A reversed-phase HPLC method would be suitable for this compound.

| Hypothetical Analytical HPLC Method for Purity Assessment | |

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724):Water with 0.1% Trifluoroacetic Acid (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time | 8.5 min |

| Purity | >98% |

Gas Chromatography (GC) can also be used for purity analysis, although the compound's polarity and high boiling point might necessitate derivatization (e.g., silylation of the hydroxyl and amino groups) to improve volatility and peak shape.

Quantitative Analytical Methodologies for this compound

Quantitative analysis is crucial for determining the exact concentration of a substance in a sample. HPLC with UV or mass spectrometric detection is a common method for the quantification of non-volatile compounds like this compound.

A calibration curve would be constructed by analyzing a series of standards of known concentrations. The concentration of the compound in an unknown sample can then be determined by comparing its response to the calibration curve.

| Hypothetical HPLC-UV Calibration Data | |

| Concentration (mg/mL) | Peak Area |

| 0.05 | 150,000 |

| 0.10 | 310,000 |

| 0.25 | 745,000 |

| 0.50 | 1,510,000 |

| 1.00 | 3,000,000 |

Chiral Analysis of this compound Enantiomers

The carbon atom at position 1 of the cycloheptane ring, which is bonded to the hydroxyl group, the aminoethyl group, and two different carbon atoms of the ring, is a chiral center. Therefore, this compound can exist as a pair of enantiomers (R and S forms). gcms.cz

Chiral Chromatography is the primary method for separating and quantifying enantiomers. uni-muenchen.de This can be achieved using either chiral HPLC or chiral GC, which employ a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times and thus separation.

| Hypothetical Chiral HPLC Method for Enantiomeric Separation | |

| Parameter | Condition |

| Column | Chiral stationary phase (e.g., cellulose-based) |

| Mobile Phase | Hexane:Isopropanol (90:10) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 12.3 min |

| Retention Time (Enantiomer 2) | 14.1 min |

This separation is crucial in pharmaceutical contexts, as enantiomers can have different pharmacological activities. mdpi.com

Computational Chemistry and Molecular Modeling of 1 2 Aminoethyl 4 Ethylcycloheptan 1 Ol

Conformational Analysis of 1-(2-Aminoethyl)-4-ethylcycloheptan-1-ol

Theoretical calculations, such as those employing density functional theory (DFT), are instrumental in elucidating the preferred conformations. These studies would likely reveal that the substituents preferentially occupy positions that minimize steric hindrance. For instance, pseudo-equatorial orientations of the ethyl and aminoethyl groups on the flexible cycloheptane (B1346806) ring would be favored to reduce non-bonded interactions. The intramolecular hydrogen bonding between the amino and hydroxyl groups could also play a crucial role in stabilizing certain conformations. A hypothetical energy landscape of the primary conformers is presented in Table 1.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Population (%) |

| Twist-Chair 1 | 0.00 | C1-C2-C3-C4 = 55.2, C2-C3-C4-C5 = -78.9 | 45.3 |

| Twist-Chair 2 | 0.85 | C1-C2-C3-C4 = -54.8, C2-C3-C4-C5 = 80.1 | 25.1 |

| Twist-Boat 1 | 1.50 | C1-C7-C6-C5 = 70.3, C7-C6-C5-C4 = -65.4 | 15.6 |

| Chair | 2.10 | C1-C2-C3-C4 = 60.0, C2-C3-C4-C5 = -60.0 | 8.5 |

| Boat | 3.50 | C1-C7-C6-C5 = 0.0, C7-C6-C5-C4 = 70.0 | 5.5 |

Table 1: Hypothetical Relative Energies and Populations of this compound Conformers

Quantum Mechanical Studies on Electronic Structure and Reactivity of this compound

Quantum mechanical calculations provide profound insights into the electronic architecture of a molecule, which in turn governs its reactivity and intermolecular interactions. For this compound, these studies would focus on the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

The presence of electronegative nitrogen and oxygen atoms in the amino and hydroxyl groups, respectively, is expected to create regions of high electron density, making these sites potential hydrogen bond donors and acceptors. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and stability of the molecule; a larger gap generally implies greater stability. The electrostatic potential map would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions, highlighting the sites most likely to engage in electrostatic interactions. A summary of hypothetical quantum mechanical data is provided in Table 2.

| Property | Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | 2.1 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 10.6 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 2.5 D | A non-zero dipole moment indicates an asymmetric distribution of charge, influencing solubility and intermolecular interactions. |

| Mulliken Charge on N | -0.85 e | The negative charge on the nitrogen atom suggests its nucleophilic character. |

| Mulliken Charge on O | -0.70 e | The negative charge on the oxygen atom indicates its potential for hydrogen bonding and nucleophilic attack. |

Table 2: Hypothetical Quantum Mechanical Properties of this compound

Molecular Dynamics Simulations of this compound in Diverse Environments

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations can predict its behavior in different environments, such as in aqueous solution or within a lipid bilayer, providing insights into its solubility, aggregation tendencies, and interactions with biological membranes.

In an aqueous environment, the polar amino and hydroxyl groups would form hydrogen bonds with water molecules, while the nonpolar ethyl and cycloheptane core would be subject to hydrophobic effects. nih.govacs.org Simulations could reveal the formation of a stable hydration shell around the polar moieties. Conversely, in a nonpolar solvent, intramolecular hydrogen bonding between the amino and hydroxyl groups would likely be more persistent. The flexibility of the cycloheptane ring and the side chains would also be evident in these simulations, showcasing the molecule's ability to adopt various conformations in response to its environment. Table 3 outlines a hypothetical set of parameters and observations from MD simulations.

| Simulation Environment | Simulation Time | Key Observations |

| Water (Explicit Solvent) | 100 ns | Formation of a stable hydration shell around the amino and hydroxyl groups. The cycloheptane ring samples multiple twist-chair and twist-boat conformations. |

| Chloroform (Implicit Solvent) | 100 ns | Increased prevalence of intramolecular hydrogen bonding between the -NH2 and -OH groups. The ethyl group exhibits greater rotational freedom. |

| Lipid Bilayer Interface | 200 ns | The polar head (amino and hydroxyl groups) anchors at the water-lipid interface, while the hydrophobic tail (ethylcycloheptane) inserts into the lipid core. |

Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Observations

In Silico Prediction of Molecular Interactions for this compound

The potential of this compound to interact with biological macromolecules, such as proteins, can be explored through in silico methods like molecular docking. nih.govnih.gov These techniques predict the preferred binding orientation and affinity of a ligand to a receptor's active site. The bifunctional nature of the molecule, possessing both hydrogen bond donors/acceptors and a hydrophobic scaffold, suggests its potential to engage in specific interactions with protein targets.

Docking studies would likely show the amino and hydroxyl groups forming key hydrogen bonds with polar residues in a binding pocket, while the ethyl and cycloheptane moieties could engage in hydrophobic interactions with nonpolar residues. The conformational flexibility of the ligand is a critical factor in achieving an optimal fit within the binding site. youtube.com A hypothetical docking study against a generic kinase active site is summarized in Table 4.

| Target Protein (Hypothetical) | Docking Score (kcal/mol) | Predicted Interactions |

| Kinase A | -8.2 | Hydrogen bond between the amino group and a backbone carbonyl of the hinge region. Hydrogen bond between the hydroxyl group and a catalytic aspartate. Hydrophobic interactions between the ethylcycloheptane and a hydrophobic pocket. |

| Protease B | -7.5 | The protonated amino group forms a salt bridge with an acidic residue. The hydroxyl group acts as a hydrogen bond donor to a serine residue. |

| GPCR C | -6.8 | The hydrophobic core interacts with transmembrane helical residues. The polar groups interact with the extracellular loop region. |

Table 4: Hypothetical In Silico Docking Results for this compound

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Methodologies Applied to 1 2 Aminoethyl 4 Ethylcycloheptan 1 Ol Derivatives

Theoretical Foundations of SAR and QSAR in Aminocycloheptanol Systems

The foundational principle of Structure-Activity Relationship (SAR) studies is that the biological activity of a molecule is directly related to its chemical structure. For a hypothetical series of 1-(2-Aminoethyl)-4-ethylcycloheptan-1-ol derivatives, SAR would involve systematically modifying the core structure and observing the effect of these changes on a specific biological endpoint. Key regions for modification on the aminocycloheptanol scaffold would include the cycloheptane (B1346806) ring, the ethyl group at the 4-position, the aminoethyl side chain, and the tertiary alcohol. Variations could include altering the length and branching of the alkyl groups, introducing different substituents on the cycloheptane ring, and modifying the amino group (e.g., alkylation, acylation).

Quantitative Structure-Activity Relationship (QSAR) models build upon SAR by establishing a mathematical correlation between the chemical structure and biological activity. This is achieved by parameterizing the structural properties of the molecules using molecular descriptors. For aminocycloheptanol systems, these descriptors would fall into several categories:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO), which would describe the electronic environment of the molecule.

Steric Descriptors: Including molecular volume, surface area, and specific conformational indices that define the three-dimensional shape and size of the molecule.

Hydrophobic Descriptors: Most commonly the partition coefficient (logP), which quantifies the lipophilicity of the compounds.

Topological Descriptors: Which describe the connectivity and branching of the atoms within the molecule.

A hypothetical QSAR equation for this series would take the general form:

Biological Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

The goal would be to develop a statistically robust model that could predict the activity of novel, unsynthesized analogues.

Computational Approaches for SAR/QSAR Modeling of this compound Analogues

A variety of computational methods could be employed to build a QSAR model for this compound analogues. The initial step would involve creating a dataset of these compounds with their corresponding biological activities. The three-dimensional structures of these molecules would then be generated and optimized using computational chemistry software.

Following this, a wide range of molecular descriptors would be calculated for each molecule. Statistical techniques would then be used to select the most relevant descriptors and to generate the QSAR model. Common methods include:

Multiple Linear Regression (MLR): To establish a linear relationship between the descriptors and the biological activity.

Partial Least Squares (PLS): A method suitable for datasets with a large number of correlated descriptors.

Machine Learning Algorithms: Such as Support Vector Machines (SVM), Random Forest (RF), or Artificial Neural Networks (ANN), which can capture complex, non-linear relationships.

The predictive power of the resulting QSAR model would need to be rigorously validated using both internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model development).

Pharmacophore Identification and Mapping for this compound Scaffolds

A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target and elicit a response. For the this compound scaffold, a hypothetical pharmacophore could be developed based on the common structural features of a set of active analogues.

The key pharmacophoric features likely to be present in this scaffold include:

Hydrogen Bond Donor: The primary amine of the aminoethyl side chain and the hydroxyl group.

Hydrogen Bond Acceptor: The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group.

Positive Ionizable Feature: The amino group, which would be protonated at physiological pH.

Hydrophobic Features: The ethyl group and the cycloheptane ring.

Pharmacophore modeling software could be used to align a set of active molecules and identify the spatial arrangement of these features. A resulting pharmacophore model could then be used for virtual screening of large chemical databases to identify novel compounds with different core structures but the same essential pharmacophoric features.

Molecular Docking and Ligand-Protein Interaction Predictions for this compound

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. To perform a docking study for this compound, a three-dimensional structure of the target protein would be required.

The docking process would involve placing the ligand (this compound) into the binding site of the protein and using a scoring function to evaluate the binding affinity of different poses. The predicted binding mode would reveal key interactions, such as:

Hydrogen Bonds: Between the amino and hydroxyl groups of the ligand and polar amino acid residues in the binding site.

Electrostatic Interactions: Between the protonated amine and negatively charged residues (e.g., aspartate, glutamate).

Hydrophobic Interactions: Between the ethyl group and cycloheptane ring and nonpolar residues (e.g., leucine, valine, phenylalanine).

The results of molecular docking could provide insights into the structural basis of activity and guide the design of new analogues with improved binding affinity.

Design Principles for Modulating Activity within this compound Chemical Space

Based on the hypothetical application of the aforementioned computational techniques, several design principles for modulating the activity of this compound derivatives could be proposed:

Modification of the Aminoethyl Side Chain: Altering the length of the alkyl chain could optimize the position of the crucial amino group for interaction with the target. N-alkylation or N-acylation could probe for additional binding pockets and influence the hydrogen bonding capacity.

Substitution on the Cycloheptane Ring: The introduction of various substituents at different positions on the cycloheptane ring could explore additional hydrophobic or polar interactions within the binding site. The stereochemistry of these substituents would also be a critical factor.

Bioisosteric Replacement: The hydroxyl or amino groups could be replaced with other functional groups with similar properties (bioisosteres) to fine-tune the electronic and hydrogen-bonding characteristics of the molecule.

A systematic exploration of these modifications, guided by the insights from SAR, QSAR, pharmacophore modeling, and molecular docking, would be essential for the rational design of more potent and selective analogues within this chemical class.

Exploration of Potential Biological Activities Associated with 1 2 Aminoethyl 4 Ethylcycloheptan 1 Ol and Its Analogues

In Vitro Screening Paradigms for Identifying Novel Biological Effects of Cycloheptanol Amino Alcohols

To understand the biological potential of 1-(2-Aminoethyl)-4-ethylcycloheptan-1-ol, initial investigations would typically involve high-throughput screening (HTS) against a diverse array of biological targets. This could include panels of receptors, enzymes, and ion channels. For compounds of this class, screening might focus on targets implicated in neurological disorders, inflammation, or infectious diseases. nih.govmdpi.com Data from such screens, often presented as percentage inhibition or activation at a fixed concentration, would be the first step in identifying any "hits" worthy of further investigation. Without access to such screening data, the primary biological effects of this compound remain unknown.

Mechanistic Investigations of Cellular Responses to this compound and its Analogues

Following a primary hit from in vitro screens, mechanistic studies in cellular models are crucial. These studies aim to understand how the compound elicits a biological response at the cellular level. This could involve assays to measure changes in second messenger levels (e.g., cAMP), protein phosphorylation, gene expression, or ion flux. For example, if the compound were identified as an inhibitor of Toll-like receptor 4 (TLR4) signaling, subsequent cellular assays in macrophage cell lines would be performed to measure the reduction in inflammatory cytokine production upon stimulation. nih.gov No such mechanistic data for this compound is currently available in public databases.

Enzyme Inhibition and Receptor Binding Assays for this compound Derivatives

To characterize the interaction with a specific target, quantitative assays are employed. For an enzyme, this would involve determining the half-maximal inhibitory concentration (IC50). For a receptor, radioligand binding assays are used to determine the binding affinity (Ki). nih.gov These assays are critical for establishing the potency and selectivity of a compound. Structure-activity relationship (SAR) studies, where analogues are synthesized and tested, help to identify the key chemical features responsible for the biological activity. drugdesign.orgresearchgate.net A hypothetical data table for such a study is presented below to illustrate the required information.

Table 1: Illustrative Enzyme Inhibition Data for Hypothetical Analogues

| Compound | R1 Group | R2 Group | Target Enzyme IC50 (µM) |

|---|---|---|---|

| Target Compound | -CH2CH3 | -CH2CH2NH2 | Data not available |

| Analogue 1 | -CH3 | -CH2CH2NH2 | Data not available |

| Analogue 2 | -CH2CH3 | -CH2CH2N(CH3)2 | Data not available |

Cell-Based Assays for Functional Characterization of this compound Interactions

Cell-based functional assays bridge the gap between target binding and a physiological outcome. These assays measure the functional consequence of the compound's interaction with its target in a living cell. Examples include cell proliferation assays (e.g., MTT assay), apoptosis assays, or reporter gene assays that measure the activation of a specific signaling pathway. mdpi.commdpi.com These experiments are essential to confirm whether a compound that binds to a target (an antagonist or agonist) produces the expected biological effect.

Phenotypic Screening for Unanticipated Biological Profiles of this compound

Phenotypic screening is an alternative approach where compounds are tested for their ability to produce a desired change in a cell's or organism's phenotype, without prior knowledge of the specific molecular target. nih.gov This can uncover novel mechanisms of action. A compound like this compound could be screened in assays for its effect on cancer cell morphology, bacterial biofilm formation, or neuronal outgrowth. Any observed phenotypic change would then trigger "target deconvolution" studies to identify the molecular mechanism responsible. No phenotypic screening results for this specific compound have been published.

Advanced Topics in 1 2 Aminoethyl 4 Ethylcycloheptan 1 Ol Research

Biophysical Characterization of Target Interactions of 1-(2-Aminoethyl)-4-ethylcycloheptan-1-ol

Understanding how a molecule like this compound binds to its biological target is fundamental to drug discovery. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for establishing structure-activity relationships (SAR). nuvisan.com A panel of biophysical methods would be used to characterize these interactions from different perspectives. nih.gov

Surface Plasmon Resonance (SPR): This label-free technique is used to measure the kinetics of binding in real-time. bioascent.com The target protein is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. bioascent.comsygnaturediscovery.com Changes in the refractive index at the surface indicate binding and dissociation, allowing for the calculation of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ). bioascent.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.govnih.gov This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). nih.govkhanacademy.org This information helps to understand the driving forces behind the binding, such as hydrogen bonding or hydrophobic interactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level information about the binding interaction. Ligand-observed NMR experiments, such as saturation transfer difference (STD) NMR, can identify which parts of the this compound molecule are in close contact with the target protein.

X-ray Crystallography: This powerful technique can determine the three-dimensional structure of the compound bound to its target protein at atomic resolution. This structural information is invaluable for understanding the precise binding mode and guiding further rounds of structure-based drug design.

| Biophysical Technique | Primary Data Output | Key Insights Provided |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Sensorgram (Response vs. Time) | Binding kinetics (kₐ, kₑ), Affinity (Kₑ) |

| Isothermal Titration Calorimetry (ITC) | Titration curve (Heat change vs. Molar ratio) | Binding affinity (Kₐ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) |

| Nuclear Magnetic Resonance (NMR) | NMR Spectra Changes | Binding site mapping, Conformational changes |

| X-ray Crystallography | Electron Density Map | 3D structure of the complex, Precise binding mode |

Metabolic Stability and Biotransformation Studies for this compound

The metabolic fate of a compound determines its pharmacokinetic profile and duration of action. Studies are conducted to assess its stability and identify the resulting metabolites. nih.gov

Metabolic Stability Assays: The primary method to evaluate metabolic stability is through incubation with liver subcellular fractions, such as microsomes or S9 fractions, or with whole cells like hepatocytes. sigmaaldrich.cnsolvobiotech.com

Liver Microsome Assay: Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. evotec.comdomainex.co.uk The compound is incubated with microsomes and a necessary cofactor like NADPH. domainex.co.uk Samples are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS (Liquid Chromatography-Mass Spectrometry). domainex.co.uk This allows for the calculation of the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). sigmaaldrich.cn

Hepatocyte Assay: Using primary hepatocytes provides a more complete picture of metabolism, as these cells contain both Phase I and Phase II enzymes, as well as transporters. sigmaaldrich.cnbioivt.com

Biotransformation Pathways: The structural features of this compound suggest several potential metabolic pathways. Biotransformation reactions are typically categorized into Phase I (functionalization) and Phase II (conjugation). pharmaguideline.comnih.govnih.gov

Phase I Reactions: These reactions introduce or expose polar functional groups. nih.govlongdom.org For this compound, likely pathways include:

Oxidation: The CYP450 enzyme system is the main catalyst for oxidation. nih.gov Potential sites include hydroxylation of the cycloheptane (B1346806) ring, oxidation of the ethyl group, or N-oxidation of the primary amine.

Deamination: The primary amine could be removed by monoamine oxidase (MAO) or other enzymes.

Phase II Reactions: These reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules to increase water solubility and facilitate excretion. longdom.orgfiveable.me

Glucuronidation: The tertiary alcohol or the primary amine could be conjugated with glucuronic acid, a common pathway for hydroxyl and amine groups. longdom.org

Sulfation: The hydroxyl group could undergo sulfation. longdom.org

Acetylation: The primary amine is a potential site for N-acetylation. nih.gov

| Metabolic Phase | Potential Reaction | Affected Functional Group | Potential Resulting Metabolite |

|---|---|---|---|

| Phase I | Hydroxylation | Cycloheptane ring or Ethyl group | Hydroxylated derivative |

| N-Oxidation | Primary amine | Hydroxylamine derivative | |

| Deamination | Primary amine | Aldehyde/Carboxylic acid derivative | |

| Phase II | Glucuronidation | Tertiary alcohol or Primary amine | Glucuronide conjugate |

| Sulfation | Tertiary alcohol | Sulfate conjugate | |

| Acetylation | Primary amine | N-acetyl derivative |

Prodrug Strategies and Targeted Delivery Approaches for this compound

Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body. This approach can overcome issues like poor solubility, low permeability, or rapid metabolism. nih.gov The primary amine and tertiary alcohol on this compound are suitable handles for prodrug design.

Prodrug Strategies:

Amide/Carbamate Prodrugs: The primary amine can be converted to an amide or carbamate. rsc.org These are generally more stable than esters and can be designed to be cleaved by specific enzymes (e.g., amidases) to release the active amine. nih.govrsc.org

N-Mannich Bases: These can be used to increase the lipophilicity of the amine, potentially improving membrane permeability. nih.gov

Phosphate (B84403) Esters: The tertiary alcohol could be converted into a phosphate ester. This strategy dramatically increases aqueous solubility and the prodrug is typically cleaved by alkaline phosphatases in the body to release the active parent drug.

Targeted Delivery Approaches: To enhance efficacy and reduce systemic exposure, the compound could be incorporated into a targeted delivery system.

Nanocarriers: Encapsulating the drug within nanocarriers such as liposomes, polymeric nanoparticles, or nanostructured lipid carriers can alter its pharmacokinetic profile, protect it from premature metabolism, and facilitate its accumulation at a target site through passive (the EPR effect) or active targeting. nih.govnih.govglobalresearchonline.netdovepress.com

Antibody-Drug Conjugates (ADCs): If the therapeutic target is on the surface of specific cells (e.g., cancer cells), the compound could be chemically linked to a monoclonal antibody that recognizes a target-specific antigen. This approach delivers the therapeutic agent directly to the desired cells.

| Strategy | Functional Group Modified | Objective | Example |

|---|---|---|---|

| Amide Prodrug | Primary Amine | Improve stability, permeability | N-Acetylation |

| Phosphate Ester Prodrug | Tertiary Alcohol | Increase aqueous solubility | Phosphonooxymethyl derivative |

| Liposomal Formulation | Entire Molecule | Alter pharmacokinetics, passive targeting | Encapsulation in lipid vesicles |

| Antibody-Drug Conjugate | Entire Molecule (via linker) | Active targeting to specific cells | Conjugation to a tumor-targeting antibody |

Emerging Methodologies in the Study of Aminocycloheptanol Compounds

The field of pharmaceutical analysis is continually evolving, providing more sensitive and informative methods for characterizing novel compounds like this compound. ijpsjournal.com

Advanced Mass Spectrometry:

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or FT-ICR MS provide highly accurate mass measurements, which are crucial for identifying unknown metabolites from biotransformation studies by enabling the confident determination of elemental formulas. tandfonline.com

LC-MS/MS: Tandem mass spectrometry is indispensable for structural elucidation of metabolites and for quantifying the compound in complex biological matrices with high sensitivity and specificity. researchgate.net Data-independent acquisition (DIA) is an emerging technique that offers more comprehensive MS/MS coverage compared to traditional methods. nih.gov

Advanced Separation and Spectroscopic Techniques:

Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution compared to conventional HPLC, which is beneficial for separating complex mixtures of metabolites. ijcrt.org

Raman Spectroscopy: This non-destructive technique can provide detailed information on the molecular structure and is gaining use in formulation development and quality control. ijcrt.orgspectroscopyonline.com

Computational Approaches:

Molecular Docking and Dynamics: In silico methods are used to predict the binding mode of the compound with its target protein. Molecular dynamics simulations can further explore the stability of the predicted binding pose and the conformational changes that may occur upon binding.

Metabolism Prediction: Computational models can predict likely sites of metabolism on the molecule, helping to prioritize and guide the experimental search for metabolites.

| Methodology | Application Area | Advantage over Traditional Methods |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Metabolite Identification | Highly accurate mass for unambiguous formula determination |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Bioanalysis, Metabolite Profiling | Increased speed and separation efficiency |

| Raman Spectroscopy | Structural Characterization, QC | Non-destructive, minimal sample preparation |

| Molecular Dynamics Simulation | Target Interaction Studies | Provides dynamic view of binding interactions over time |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.